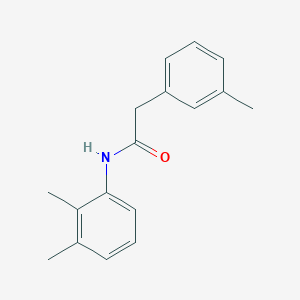
N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide, also known as DPA, is a chemical compound that has gained attention for its potential use in scientific research. DPA is a member of the acetamide class of compounds, which are known for their diverse biological activities. In
作用機序
The mechanism of action of N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide is not fully understood, but it is believed to involve its interaction with the sigma-1 receptor. This receptor is located in the endoplasmic reticulum and is involved in the regulation of calcium homeostasis, protein folding, and cell survival. N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide has been shown to bind to the sigma-1 receptor with high affinity, leading to downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide has been shown to have a range of biochemical and physiological effects, including modulation of calcium signaling, regulation of inflammatory pathways, and protection against oxidative stress. In animal models, N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide has been shown to have neuroprotective effects against ischemic injury and to improve cognitive function in Alzheimer's disease models.
実験室実験の利点と制限
One advantage of using N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide in lab experiments is its high affinity for the sigma-1 receptor, which allows for precise targeting of this receptor in cellular and animal models. However, one limitation of using N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several potential future directions for research on N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide, including further investigation of its neuroprotective effects in animal models of neurodegenerative disease, exploration of its anti-inflammatory properties in models of chronic inflammation, and development of more water-soluble derivatives for use in experimental settings. Additionally, further research is needed to fully understand the mechanism of action of N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide and its potential for therapeutic use in humans.
Conclusion:
In conclusion, N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide is a promising compound for scientific research due to its potential use as a ligand for the sigma-1 receptor and its diverse biological activities. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research is needed to fully understand the potential of N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide for therapeutic use in humans.
合成法
The synthesis of N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide involves a multi-step process that starts with the reaction of 2,3-dimethylbenzoyl chloride with 3-methylphenylamine to form N-(2,3-dimethylphenyl)-3-methylbenzamide. This intermediate is then reacted with acetic anhydride and a catalytic amount of pyridine to form N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide. The yield of this process is typically around 60-70%, with a purity of greater than 95%.
科学的研究の応用
N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide has been used in a variety of scientific research applications, including as a ligand for the sigma-1 receptor, which is involved in a range of physiological processes such as pain perception, cognition, and neuroprotection. N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide has also been investigated for its potential use as an anti-inflammatory agent and as a neuroprotective agent in conditions such as Alzheimer's disease.
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO/c1-12-6-4-8-15(10-12)11-17(19)18-16-9-5-7-13(2)14(16)3/h4-10H,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BISNZTBXFNHQLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NC2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4aS*,8aR*)-1-(4-hydroxybutyl)-6-[(3-methylphenyl)acetyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5291123.png)

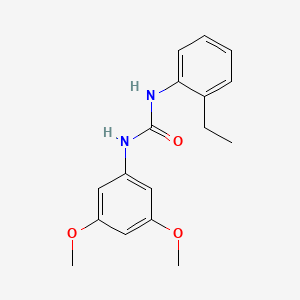
![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5291134.png)
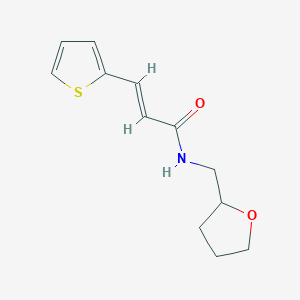
![N-(4-{[(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5291147.png)

![3-[2-(4-amino-1-piperidinyl)-2-oxoethyl]-3-benzyl-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5291169.png)
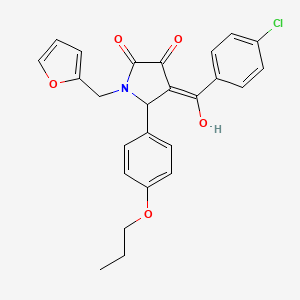
![N-[3-({[(2-ethoxyphenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5291184.png)
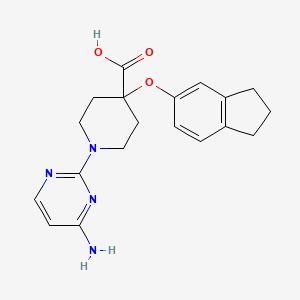
![N-[5-methoxy-2-(4-morpholinyl)phenyl]butanamide](/img/structure/B5291193.png)
![4-{4-[(2-bromobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B5291200.png)
![7-(2-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5291221.png)